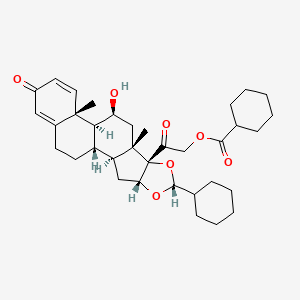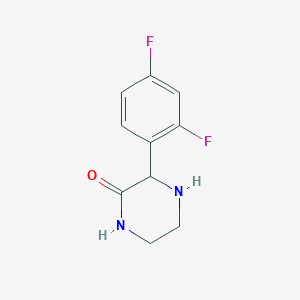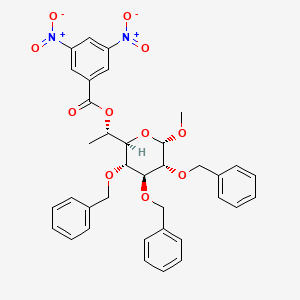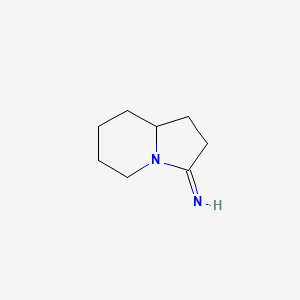
4-Bromo-2-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, including acylation, cyclization, and hydrolysis. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions are as follows:
Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are stirred together with a catalyst at a temperature range of -10°C to 30°C for 3 to 7 hours.
Cyclization: The resulting product undergoes cyclization to form the desired pyridine ring structure.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable, making the method suitable for large-scale production .
化学反应分析
Types of Reactions
4-Bromo-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
科学研究应用
4-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-Bromo-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
4-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. These substituents impart distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
属性
分子式 |
C7H3BrF3NO2 |
|---|---|
分子量 |
270.00 g/mol |
IUPAC 名称 |
4-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) |
InChI 键 |
HHOXUWGLPGWXEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


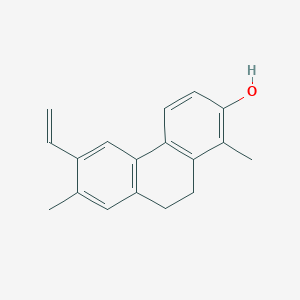

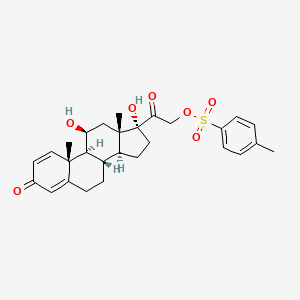
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
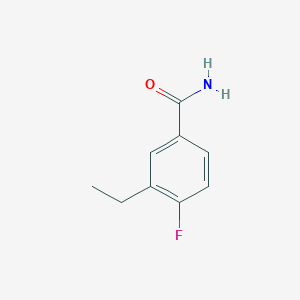
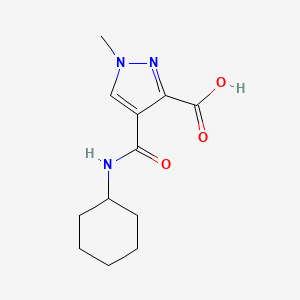

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
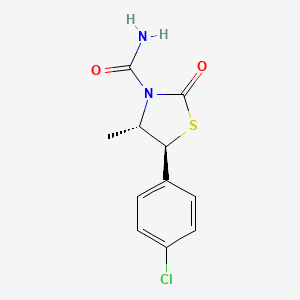
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
